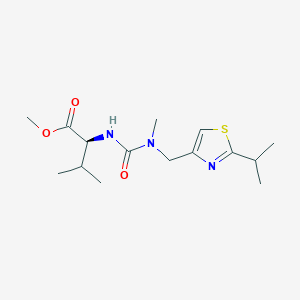

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester

Übersicht

Beschreibung

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester is a useful research compound. Its molecular formula is C15H25N3O3S and its molecular weight is 327.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following empirical formula:

This structure features a thiazole ring, which is known for its role in enhancing biological activity. The presence of the isopropyl group and the methyl ester functionality contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.

- Coupling with L-Valine : The thiazole derivative is then coupled with L-valine to form the desired compound.

- Methyl Esterification : The carboxylic acid group of L-valine is converted into a methyl ester to enhance solubility.

Research indicates that compounds similar to this compound may interact with P-glycoprotein (P-gp), a critical transporter involved in drug resistance. A study demonstrated that modifications in the structure can lead to significant changes in P-gp modulation, affecting drug efflux and bioavailability .

In Vitro Studies

In vitro assays have shown that this compound can enhance the intracellular concentration of various chemotherapeutic agents, such as paclitaxel, doxorubicin, and vincristine. Specifically, it was observed that at a concentration of 10 μM, the compound significantly reversed drug resistance in SW620/Ad300 cell lines .

In Vivo Studies

In vivo studies have illustrated promising results regarding tumor reduction without notable side effects. For instance, mice treated with similar thiazole-derived compounds exhibited reduced tumor volume and weight compared to control groups .

Case Studies

- Case Study on Drug Resistance : A study focused on a series of thiazole derivatives demonstrated that specific structural modifications could enhance their ability to reverse drug resistance mediated by P-gp. The lead compound from this series exhibited a significant increase in ATPase activity, suggesting effective interaction with P-gp .

- Efficacy in Cancer Models : Another study highlighted the efficacy of thiazole-based compounds in xenograft models of cancer, where they effectively reduced tumor growth while maintaining safety profiles .

Comparative Analysis

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Reversal of drug resistance | P-gp modulation |

| TTT-28 | Structure | Increased intracellular drug concentration | P-gp ATPase stimulation |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

One of the primary applications of this compound is as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various bioactive molecules, particularly those related to antiviral therapies, such as HIV treatments. Its structure allows for modifications that enhance the efficacy of drug candidates.

Case Study: HIV Treatment

A notable case involves its use in combination therapies for HIV. The compound has been identified as an intermediate in the synthesis of protease inhibitors, which are essential in managing HIV infections. Research indicates that derivatives of this compound can improve the therapeutic index of existing antiviral drugs by enhancing their potency and reducing side effects .

Proteomics Research

The compound is also utilized in proteomics , where it serves as a tool for studying protein interactions and functions. Proteomics involves the large-scale study of proteins, particularly their functions and structures, which are vital for understanding cellular processes and disease mechanisms.

Application in Mass Spectrometry

In proteomics, N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester can be used as a derivatizing agent to enhance the detection and quantification of peptides during mass spectrometry analyses. This application is critical for identifying biomarkers for diseases and understanding protein modifications .

Synthesis of Bioactive Compounds

The compound is involved in synthesizing various bioactive compounds that exhibit antimicrobial and anticancer properties. Its unique thiazole moiety contributes to biological activity, making it a valuable building block in medicinal chemistry.

Research Insights

Studies have shown that derivatives of this compound can exhibit enhanced activity against specific cancer cell lines and bacterial strains, suggesting potential pathways for developing new therapeutics . The versatility of its chemical structure allows researchers to modify it to optimize biological activity.

Eigenschaften

IUPAC Name |

methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOQPDKCUZISQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441229 | |

| Record name | N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154248-99-4 | |

| Record name | N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.